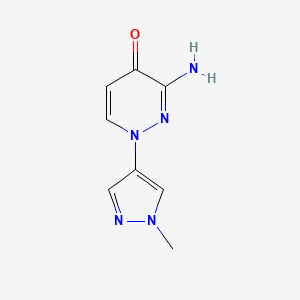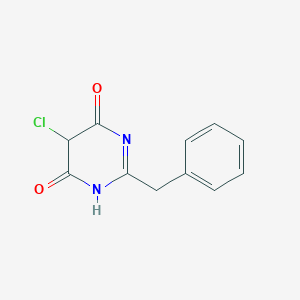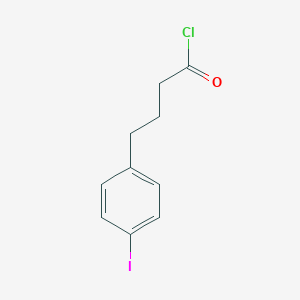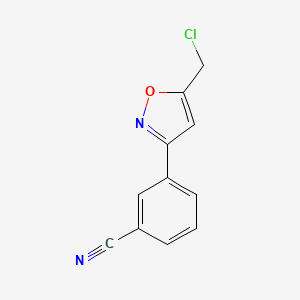
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A related compound with similar structural features.
3-amino-1-methylpyrazole: Another similar compound with potential biological activities.
Uniqueness
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one is unique due to its combination of pyrazole and pyridazine rings, which imparts distinct chemical and biological properties. Its potential pharmacological activities and role as an intermediate in organic synthesis further highlight its uniqueness.
Propriétés
Formule moléculaire |
C8H9N5O |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-12-5-6(4-10-12)13-3-2-7(14)8(9)11-13/h2-5H,1H3,(H2,9,11) |
Clé InChI |
XCFDQBHWKYALJP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)



![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)





